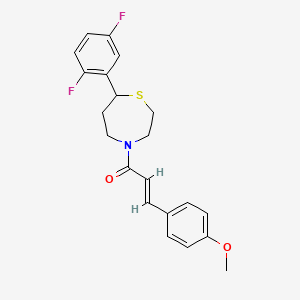

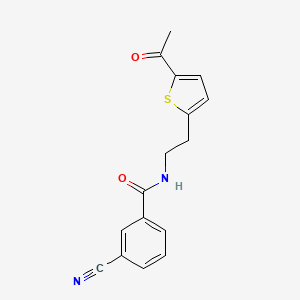

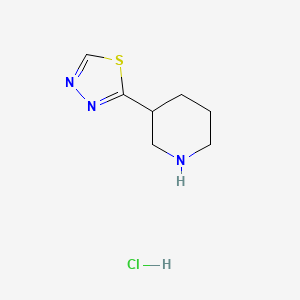

![molecular formula C16H20N2OS B2575878 N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide CAS No. 1252352-35-4](/img/structure/B2575878.png)

N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide, also known as DAS181, is a novel antiviral drug that has been found to be effective against a wide range of respiratory viruses. It is a small molecule inhibitor that targets the sialic acid receptors on the surface of respiratory epithelial cells, preventing the attachment and entry of viruses into these cells.

Mecanismo De Acción

N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide works by targeting the sialic acid receptors on the surface of respiratory epithelial cells, which are the primary attachment sites for many respiratory viruses. N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide cleaves the sialic acid residues from these receptors, preventing the attachment and entry of viruses into these cells. This mechanism of action is unique compared to other antiviral drugs, which target viral proteins or enzymes.

Biochemical and Physiological Effects:

N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide has been shown to have minimal toxicity and side effects in preclinical studies. It does not affect the normal physiological functions of respiratory epithelial cells or interfere with the immune response to viral infection. N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide has also been shown to have a long half-life in the respiratory tract, which allows for sustained antiviral activity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide is its broad-spectrum antiviral activity against multiple respiratory viruses. This makes it a promising candidate for the development of a universal antiviral therapy for respiratory infections. However, there are also some limitations to its use in lab experiments. N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide is a small molecule inhibitor that requires high concentrations to achieve effective antiviral activity, which can be difficult to achieve in vivo. Additionally, the mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide may be affected by the presence of different sialic acid receptors on the surface of respiratory epithelial cells, which can vary between different species and individuals.

Direcciones Futuras

There are several potential future directions for the development and application of N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the target molecule. Another area of research is the identification of new respiratory viruses that are susceptible to N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide, which could expand its clinical applications. Additionally, there is ongoing research into the use of N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide as a prophylactic treatment for respiratory infections, which could have significant public health benefits.

Métodos De Síntesis

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide involves several steps, including the preparation of the starting materials, the reaction of these materials to form the intermediate compounds, and the final coupling reaction to form the target molecule. The starting materials for N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide synthesis are 2,4-dimethylphenylthiol and 1-cyano-1-cyclopropylethylamine. These two compounds are reacted in the presence of a base to form the intermediate compound, which is then coupled with 2-bromoacetic acid to form N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide.

Aplicaciones Científicas De Investigación

N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide has been extensively studied for its antiviral activity against a wide range of respiratory viruses, including influenza viruses, parainfluenza viruses, respiratory syncytial virus, and human metapneumovirus. In vitro studies have shown that N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide is effective in inhibiting viral replication and reducing viral titers in infected cells. In vivo studies have also demonstrated the efficacy of N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide in reducing viral loads and improving survival rates in animal models of respiratory virus infection.

Propiedades

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dimethylphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2OS/c1-11-4-7-14(12(2)8-11)20-9-15(19)18-16(3,10-17)13-5-6-13/h4,7-8,13H,5-6,9H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCZLOVSZPYTMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SCC(=O)NC(C)(C#N)C2CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

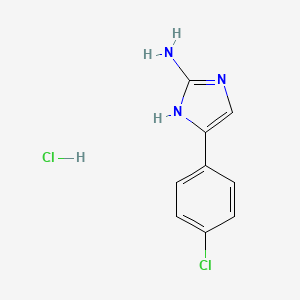

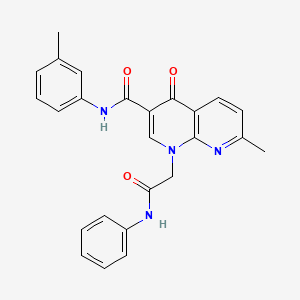

![5-bromo-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2575800.png)

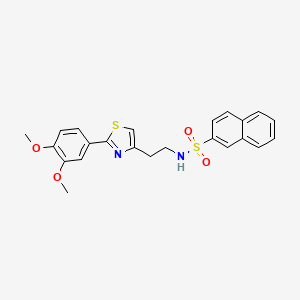

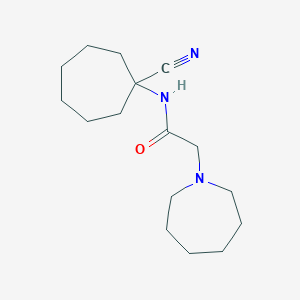

![ethyl 2-[9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2575803.png)

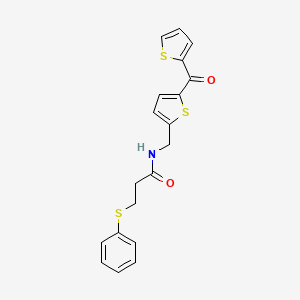

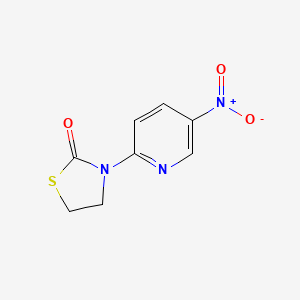

![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(4-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2575808.png)

![5-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2575811.png)

![(3S,9As)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride](/img/structure/B2575812.png)